Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxlate

Description

BenchChem offers high-quality Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxlate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxlate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-chloro-4-oxoquinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-4-3-9-7-8(13)5-6-14(9)11(10)15/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSYYXAPXKCOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C2C=C(C=CN2C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391377 | |

| Record name | Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139161-20-9 | |

| Record name | Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate" fundamental properties

An In-Depth Technical Guide to Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate

This guide provides a comprehensive technical overview of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of significant interest due to its unique structural features and potential applications. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental properties, plausible synthetic methodologies, and the broader therapeutic context of the 4H-quinolizin-4-one scaffold.

Core Molecular Profile and Physicochemical Properties

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate (CAS No. 139161-20-9) belongs to the 4H-quinolizin-4-one class of heterocyclic compounds. This scaffold is distinguished by a bridgehead nitrogen atom, a feature that imparts a unique, polar zwitterionic character, making it an attractive core for molecular design in medicinal chemistry.[1] The presence of the chlorine atom at the 8-position and the ethyl carboxylate group at the 3-position are critical for modulating its physicochemical properties and biological interactions.

The fundamental properties of the title compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 139161-20-9 | [2][3] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [2][3] |

| Molecular Weight | 251.67 g/mol | [3][4] |

| Melting Point | 161-164°C | [2][4] |

| Boiling Point | 420.0 ± 45.0 °C (Predicted) | [4] |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [4] |

| Appearance | Solid (Form may vary) | N/A |

| Storage | Long-term at -20°C or 2-8°C | [2][4] |

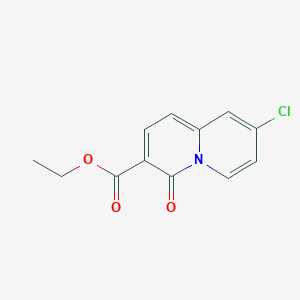

Below is the chemical structure of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate.

Caption: Chemical Structure of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate.

Synthetic Strategy: A Plausible Approach

While specific, peer-reviewed synthetic procedures for Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate are not widely published, a robust synthesis can be designed based on established methods for analogous 4-oxo-quinolizine derivatives.[5][6] The Gould-Jacobs reaction is a cornerstone for constructing the quinoline/quinolizine core and serves as a logical foundation.

The proposed pathway involves the reaction of a substituted pyridine with diethyl ethoxymethylenemalonate (DEEMM) followed by a thermal cyclization.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-((5-chloropyridin-2-yl)amino)methylenemalonate (Intermediate A)

-

To a round-bottom flask, add 2,5-dichloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq).

-

Heat the mixture, with stirring, at 120-130°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: This condensation reaction substitutes the ethoxy group of DEEMM with the amino group of the pyridine. The temperature is critical to drive the reaction forward by removing ethanol as a byproduct. The more reactive chlorine at the 2-position of the pyridine is displaced.

-

-

After completion, cool the reaction mixture and purify the crude product. Purification can typically be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 2: Thermal Cyclization to Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate

-

Place the purified Intermediate A into a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Heat the solution to reflux (approximately 250°C) for 30-60 minutes.

-

Causality: The high temperature facilitates an intramolecular cyclization reaction. This is an electrophilic substitution on the pyridine ring, where the carbon atom of the pyridine ring attacks one of the ester carbonyls, followed by elimination of ethanol to form the bicyclic quinolizine core.

-

-

Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane to precipitate the product.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum.

-

Further purification can be performed by recrystallization to obtain the final product with high purity.

Analytical Characterization

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the quinolizine ring (approx. 7.0-9.0 ppm).- A quartet for the -OCH₂- protons of the ethyl ester (approx. 4.3 ppm).- A triplet for the -CH₃ protons of the ethyl ester (approx. 1.3 ppm). |

| ¹³C NMR | - Carbonyl carbons (C=O) for the ketone and ester (approx. 160-180 ppm).- Aromatic and heteroaromatic carbons (approx. 110-150 ppm).- Alkyl carbons of the ethyl group (-OCH₂CH₃) (approx. 60 ppm and 14 ppm). |

| FT-IR (cm⁻¹) | - Strong C=O stretching vibrations for the ketone (approx. 1640-1680 cm⁻¹) and the ester (approx. 1720-1740 cm⁻¹).- C-Cl stretching vibration (approx. 700-800 cm⁻¹).- Aromatic C=C and C-N stretching vibrations (approx. 1450-1600 cm⁻¹). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 252.0, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~1/3 intensity). |

Applications and Biological Context

Fluorescent Probe for Magnesium

The primary documented application of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is as a selective fluorophore that exhibits a strong fluorescent response to magnesium (Mg²⁺) ions.[2][3][10] This property makes it a valuable tool in biochemical and cellular assays for detecting and quantifying magnesium, an essential ion involved in numerous physiological processes. The quinolizine core, with its keto-enol tautomerism and ester group, likely provides a specific chelation site for Mg²⁺, leading to a change in its electronic properties and a subsequent fluorescent signal.

Potential in Drug Discovery

The 4H-quinolizin-4-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[1]

-

Antimicrobial Activity: Structurally, the 4-oxo-quinolizine core resembles the quinolone class of antibiotics (e.g., ciprofloxacin). This similarity suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] Inhibition of these enzymes leads to bacterial cell death, making this scaffold a promising starting point for developing new antibacterial agents.

-

Anticancer and Antiviral Potential: Various quinoline and quinolizine derivatives have been investigated for their efficacy against cancer and viruses, including HIV.[5][11][12][13] Some derivatives have been designed to act as HIV integrase inhibitors, leveraging the chelating ability of the 4-oxo functionality to bind metal ions in the enzyme's active site.[14] The broader quinoline class has produced compounds that inhibit critical signaling pathways in cancer, such as EGFR and HER-2.[8]

Potential Mechanism of Action (Antimicrobial)

Caption: Postulated antimicrobial mechanism via inhibition of key bacterial enzymes.

Conclusion and Future Directions

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is a functionally rich molecule. Its established utility as a magnesium probe provides a solid foundation for its use in analytical and biological research. Furthermore, its core 4H-quinolizin-4-one structure places it within a class of compounds with significant, though largely untapped, therapeutic potential.

Future research should focus on:

-

Expanding the SAR: Synthesizing analogs with modifications at the 8-position (beyond chlorine) and variations of the ester at the 3-position to explore structure-activity relationships for antimicrobial and anticancer activities.

-

Detailed Mechanistic Studies: Moving beyond postulation to confirm the mechanism of action, particularly its effect on bacterial topoisomerases and its potential as a metalloenzyme inhibitor in viral or cancer models.

-

Optimization of Fluorescent Properties: Fine-tuning the structure to enhance its selectivity and quantum yield as a fluorescent probe for other biologically relevant cations.

The continued exploration of this and related quinolizine derivatives holds considerable promise for both the development of novel therapeutic agents and advanced chemical biology tools.

References

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives 8... (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (2015). National Institutes of Health (NIH). Retrieved from [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. Retrieved from [Link]

-

Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Retrieved from [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Retrieved from [Link]

- AU724353B2 - Process for preparation of 4H-4-oxo-quinolizine-3-carboxylic acid derivatives. (n.d.). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. scbt.com [scbt.com]

- 4. ETHYL 8-CHLORO-4-OXO-4H-QUINOLIZINE-3-CARBOXLATE | 139161-20-9 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. AU724353B2 - Process for preparation of 4H-4-oxo-quinolizine-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scbt.com [scbt.com]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its molecular structure, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it explores the broader significance of the quinolizine scaffold, highlighting the potential applications of this specific derivative as a key synthetic intermediate and a functional fluorophore. The content is structured to provide both foundational knowledge and actionable protocols for professionals in the field.

Introduction to the Quinolizine Scaffold

The quinolizine ring system, characterized by a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Unlike its well-studied isomer, quinoline, the quinolizine core imparts a unique three-dimensional geometry and electronic distribution to its derivatives.[2][3] These structural nuances have led to a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The 4-oxo-4H-quinolizine core, in particular, is an area of emerging research, with substitutions on the ring system playing a critical role in modulating biological activity and physicochemical properties.[1] Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate represents a key functionalized member of this class, serving both as a building block for more complex molecules and as a functional molecule in its own right.

Molecular Structure and Properties

Compound Identification

The fundamental properties of the title compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate | [7][8] |

| CAS Number | 139161-20-9 | [7][8][9] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [7][8][10] |

| Molecular Weight | 251.67 g/mol | [8][10] |

Structural Elucidation

The molecule consists of a bicyclic quinolizine core with a ketone group at position 4, a chlorine atom at position 8, and an ethyl carboxylate group at position 3. The bridgehead nitrogen at position 9 is a key feature, defining the quinolizine system. The aromatic nature of one ring and the conjugated system extending through the carbonyl and ester groups influence the planarity and electronic properties of the molecule.

While a specific crystal structure for this exact quinolizine derivative is not publicly available, analysis of a closely related isomer, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, provides valuable insights. In that structure, the quinoline ring system is nearly planar, and molecules are organized in the crystal lattice through N—H⋯O hydrogen bonds and π-π stacking interactions.[10] It is reasonable to infer that the quinolizine derivative would exhibit similar planarity in its ring system and participate in comparable intermolecular interactions.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological interactions.

| Property | Value / Observation | Rationale / Source |

| Physical State | Solid (inferred from related compounds) | N/A |

| Storage Temperature | -20°C (long-term); Room Temperature (short-term) | [7] |

| Solubility | Soluble in organic solvents like DMSO, DMF | Inferred from synthesis protocols of related compounds[11][12] |

| Fluorescence | Acts as a selective fluorophore with a strong response to Magnesium (Mg²⁺) | [7][8] |

Synthesis and Mechanistic Insights

The construction of the 4-oxo-4H-quinolizine core is a key challenge in synthetic organic chemistry.[13] While a specific, detailed synthesis for Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is not extensively documented in publicly accessible literature, its structure suggests a logical synthetic approach based on established methods for related heterocyclic systems, such as the Gould-Jacobs reaction or intramolecular cyclization strategies.[4]

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the quinolizine core to reveal simpler pyridine and malonate-derived precursors. The primary strategy would be the cyclization of a suitably substituted pyridine derivative.

Caption: Retrosynthetic analysis of the target molecule.

Postulated Experimental Protocol

This protocol is a generalized procedure based on common syntheses of quinolone and quinolizinone scaffolds.[4][11]

-

Step 1: Condensation Reaction

-

Objective: To form the key pyridinylacrylate intermediate.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Heat the mixture at 120-130°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: This step forms the enamine intermediate through the nucleophilic attack of the pyridine's amino group on EMME, followed by the elimination of ethanol. This is a critical C-N and C-C bond-forming step.

-

-

Step 2: Intramolecular Cyclization (Gould-Jacobs type)

-

Objective: To construct the second ring of the quinolizine system.

-

Procedure: The crude product from Step 1 is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

The mixture is heated to a high temperature (typically 240-260°C) for 30-60 minutes.

-

Causality: The high temperature provides the activation energy required for the electrophilic aromatic substitution, where the enamine attacks the pyridine ring, followed by elimination to form the bicyclic system. This thermal cyclization is characteristic of the Gould-Jacobs reaction.[4]

-

-

Step 3: Work-up and Purification

-

Objective: To isolate and purify the final product.

-

Procedure: Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate precipitation.

-

Filter the solid product, wash with the non-polar solvent, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or purification by column chromatography on silica gel can be performed to achieve high purity.[4]

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), distinct aromatic protons on the quinolizine core. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, oxo, and carboxylate groups. |

| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester), aromatic carbons (with C-Cl showing a characteristic shift), and the ethyl group carbons. |

| FT-IR | Strong absorption bands for the C=O stretching vibrations of the ketone and the ester group (typically in the 1650-1750 cm⁻¹ range). C-Cl stretching and C-N/C-O bands will also be present. |

| Mass Spec (MS) | A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated molecular weight (251.67). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion cluster. |

| HPLC | A single major peak under optimized conditions, used to assess purity. |

Applications and Biological Significance

Key Synthetic Intermediate

The quinolizine core is a valuable starting point for the synthesis of more complex bioactive molecules.[5] The functional groups on Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate—namely the ester and the chloro group—are ripe for further chemical modification.

-

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.

-

The chloro group can be substituted via nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the introduction of various functionalities (e.g., amines, thiols, azides) at the 8-position. Modifications at this position have been shown to be crucial for the antibacterial profile of related compounds.[1]

Fluorescent Probe

A notable application of this specific molecule is its function as a selective fluorophore for magnesium ions (Mg²⁺).[7][8] This property makes it a valuable tool in bioanalytical chemistry. The chelation of the metal ion by the quinolizine core, likely involving the carbonyl oxygen and the ester group, alters the electronic structure of the molecule, leading to a change in its fluorescence properties. This allows for the quantitative detection of Mg²⁺ in biological or environmental samples.

Caption: Logical relationships and applications of the title compound.

Conclusion

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is a multifaceted heterocyclic compound. Its structure is built upon the medicinally relevant quinolizine scaffold, and its functional groups provide avenues for extensive synthetic elaboration, positioning it as a valuable intermediate in drug discovery programs. Concurrently, its inherent fluorescent properties make it a useful analytical tool. This guide has provided a detailed overview of its structure, synthesis, and potential applications, offering a foundational resource for researchers aiming to exploit the unique chemistry of the quinolizinone core.

References

-

Ghosh, A. K., & Butcha, V. (2015). Enantioselective synthesis of polyhydroxyindolizidinone and quinolizidinone derivatives from a common precursor . Beilstein Journal of Organic Chemistry, 11, 2586–2593. Available at: [Link]

-

Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities . Iranian Journal of Pharmaceutical Research, 12(3), 417–426. Available at: [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives . Biomedical Pharmacology Journal, 1(1). Available at: [Link]

-

Kumar, A., & Kumar, V. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one . Tetrahedron Letters, 61(46), 152503. Available at: [Link]

-

Tovar-Lázaro, E., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity . Molecules, 28(14), 5483. Available at: [Link]

-

Ethyl 8-Chloro-4-oxo-4H-quinolizine-3-carboxlate . Dewei Na. Available at: [Link]

-

Fun, H.-K., et al. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate . Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o566–o567. Available at: [Link]

-

Al-Ostath, A. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review . RSC Advances, 12(20), 12693–12716. Available at: [Link]

-

Kumar, S., et al. (2020). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry . Bioorganic Chemistry, 103, 104121. Available at: [Link]

-

Caro, M. S., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate . Molbank, 2023(3), M1672. Available at: [Link]

-

CAS 139161-20-9 ETHYL 8-CHLORO-4-OXO-4H-QUINOLIZINE-3-CARBOXLATE . Autech Industry Co.,Limited. Available at: [Link]

-

Ukrainets, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms . Molecules, 26(23), 7352. Available at: [Link]

-

Rodriguez-Vega, G., Aguirre, G., & Chávez, D. (2019). Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate . IUCrData, 4(2), x190016. Available at: [Link]

- US Patent 4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.

-

Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enantioselective synthesis of polyhydroxyindolizidinone and quinolizidinone derivatives from a common precursor [beilstein-journals.org]

- 6. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. scbt.com [scbt.com]

- 9. 139161-20-9|Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate|BLD Pharm [bldpharm.com]

- 10. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. sci-hub.box [sci-hub.box]

An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate

Preamble: Navigating the Known and the Novel

The quinolizine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This guide focuses on a specific derivative, Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate, a molecule at the intersection of established chemical principles and nascent biological understanding. Direct, comprehensive studies on the pharmacological mechanism of action of this specific compound are not yet prevalent in the public domain. However, its structural features, combined with extensive research into related quinoline and quinolizine derivatives, provide a robust framework for postulating and investigating its potential biological activities. This document serves as a technical exploration of these potential mechanisms, grounded in the broader context of its chemical class and offering a roadmap for future research.

Compound Profile: Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate

| Characteristic | Detail |

| IUPAC Name | Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate |

| CAS Number | 139161-20-9[1] |

| Molecular Formula | C₁₂H₁₀ClNO₃[1] |

| Molecular Weight | 251.67 g/mol [1] |

| Chemical Structure | (A visual representation would be inserted here in a formal whitepaper) |

| Known Application | Fluorophore that acts as a magnesium probe.[1] |

The primary documented application of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is as a fluorophore for detecting magnesium ions.[1] This property stems from the electron-rich quinolizine core, which can interact with cations, leading to changes in its fluorescent properties. While this is a valuable application in analytical and cell biology research, it does not preclude the possibility of other, more direct pharmacological activities.

The Quinolizine and Quinoline Scaffolds: A Legacy of Diverse Bioactivity

The broader families of quinolizine and quinoline derivatives are replete with compounds exhibiting a wide array of pharmacological effects.[2][3][4][5] Understanding these established mechanisms is crucial for forming educated hypotheses about the potential actions of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate.

Key Pharmacological Activities of Related Compounds:

-

Anticancer: Many quinoline derivatives demonstrate potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, epidermal growth factor receptor (EGFR), and tubulin polymerization.[3][6] Some have been investigated as multi-target agents in oncology.[7]

-

Antibacterial: The quinolone class of antibiotics, which shares structural similarities, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[8]

-

Antiviral: Certain quinoline and quinolizine derivatives have shown promise as antiviral agents, particularly against HIV.[9][10] The proposed mechanism for some of these is the inhibition of HIV integrase, a metalloenzyme crucial for viral replication, through chelation of metal ions in the active site.[9]

-

Anti-inflammatory and Antioxidant: The nitrogen-containing heterocyclic structure of quinolinones has been associated with dual anti-inflammatory and antioxidant properties.[7]

-

Antimalarial: The quinoline ring is the cornerstone of several antimalarial drugs, such as chloroquine.[11] A novel quinoline-4-carboxamide derivative has been discovered to act by inhibiting translation elongation factor 2 (PfEF2), a critical component of protein synthesis in the malaria parasite.[12]

Given this landscape, it is plausible that Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate could exhibit one or more of these activities. The presence of the 4-oxo group and the ester at the 3-position are common features in many biologically active quinoline and quinolizine compounds.

Postulated Mechanisms of Action for Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate

Based on the activities of structurally analogous compounds, we can propose several testable hypotheses for the mechanism of action of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate.

Hypothesis 1: Inhibition of Metalloenzymes via Ion Chelation

The known function of this compound as a magnesium probe highlights its capacity for metal ion chelation.[1] This property is a key mechanism for the inhibition of certain metalloenzymes.

Proposed Signaling Pathway: HIV Integrase Inhibition

Caption: Proposed chelation-based inhibition of HIV integrase.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

-

Objective: To determine if Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate inhibits the strand transfer activity of recombinant HIV-1 integrase.

-

Materials: Recombinant HIV-1 integrase, donor DNA (oligonucleotide mimicking the viral DNA end), target DNA (oligonucleotide mimicking host DNA), assay buffer containing MgCl₂ and/or MnCl₂, varying concentrations of the test compound, and a known integrase inhibitor (e.g., Raltegravir) as a positive control.

-

Procedure:

-

Pre-incubate the integrase enzyme with the test compound or control in the assay buffer for 30 minutes at 37°C.

-

Add the donor DNA and incubate for a further 60 minutes at 37°C to allow for 3'-processing.

-

Add the target DNA to initiate the strand transfer reaction and incubate for 60 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA and formamide).

-

Denature the DNA products by heating and resolve them using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA bands (e.g., using SYBR Gold staining) and quantify the intensity of the strand transfer product band.

-

-

Data Analysis: Calculate the IC₅₀ value of the compound by plotting the percentage of inhibition against the compound concentration.

Hypothesis 2: Disruption of the Cytoskeleton via Tubulin Binding

The quinoline scaffold is present in compounds known to inhibit tubulin polymerization, a key process in cell division, making it a target for anticancer therapies.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Proposed inhibition of the EGFR signaling cascade.

Experimental Protocol: In Vitro Kinase Assay (e.g., LanthaScreen™)

-

Objective: To quantify the inhibitory effect of the compound on the kinase activity of EGFR.

-

Materials: Recombinant human EGFR (kinase domain), fluorescently labeled EGFR substrate peptide, ATP, test compound, and a known EGFR inhibitor (e.g., Erlotinib).

-

Procedure:

-

Dispense the test compound and controls into a 384-well plate.

-

Add the EGFR enzyme and the substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the phosphorylated substrate using a specific antibody labeled with a FRET donor/acceptor pair.

-

Read the plate on a fluorescence plate reader.

-

-

Data Analysis: A decrease in the FRET signal indicates inhibition of kinase activity. Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

While the direct pharmacological mechanism of action for Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate remains to be fully elucidated, its structural characteristics and the extensive bioactivity of the quinolizine/quinoline class provide a fertile ground for investigation. Its known role as a magnesium probe strongly suggests a potential for interacting with metalloenzymes. Furthermore, the precedents set by related compounds in oncology and infectious diseases highlight plausible pathways involving tubulin and kinase inhibition.

The experimental protocols outlined in this guide offer a clear and robust starting point for researchers to systematically investigate these hypotheses. A multi-pronged approach, combining in vitro enzymatic assays with cell-based studies (e.g., cytotoxicity assays in cancer cell lines, antiviral replication assays), will be essential to comprehensively profile the biological activity of this compound. Such studies will not only illuminate the specific mechanism of action of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate but also contribute to the broader understanding of this privileged chemical scaffold in drug discovery.

References

-

Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. PubMed. Available at: [Link].

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link].

-

Biological activities of quinoline derivatives. PubMed. Available at: [Link].

-

Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link].

-

An Overview: The biologically important quninoline derivatives. ResearchGate. Available at: [Link].

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available at: [Link].

-

Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Institutes of Health (NIH). Available at: [Link].

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link].

- US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.

- EP0971919B1 - Process for preparation of 4h-4-oxo-quinolizine-3-carboxylic acid derivatives. Google Patents.

-

Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. Available at: [Link].

-

The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives 8... ResearchGate. Available at: [Link].

- AU724353B2 - Process for preparation of 4H-4-oxo-quinolizine-3-carboxylic acid derivatives. Google Patents.

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link].

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Available at: [Link].

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link].

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health (NIH). Available at: [Link].

Sources

- 1. scbt.com [scbt.com]

- 2. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 9. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate: A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides an in-depth analysis of the spectral properties of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of significant interest in the field of biochemical probes and drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the causality behind its spectroscopic behavior, empowering researchers to leverage this molecule's full potential.

The quinolizine scaffold is a cornerstone in the design of fluorescent probes, and the subject of this guide, Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate (CAS 139161-20-9), is a notable derivative. It is recognized as a fluorophore with selectivity for magnesium ions, a critical secondary messenger in cellular signaling.[1][2][3] Understanding its spectral signature is paramount for its application in quantitative biological assays.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of atoms and electrons in Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate dictates its interaction with electromagnetic radiation, giving rise to its characteristic spectra.

Caption: Molecular structure highlighting the quinolizine core and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to reveal the electronic environment of each hydrogen atom. The aromatic protons on the quinolizine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The ethyl ester protons will be observed as a characteristic quartet and triplet in the upfield region.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Aromatic)** | 7.0 - 9.0 | m | - |

| O-CH₂ -CH₃ | ~4.3 | q | ~7.1 |

| O-CH₂-CH₃ | ~1.3 | t | ~7.1 |

| Based on analysis of similar quinoline-3-carboxylate derivatives.[4][5] |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will complement the proton data, identifying all unique carbon environments. The carbonyl carbons of the ester and the quinolizone core are expected at the most downfield shifts (δ > 160 ppm).

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) |

| C =O (Ketone) | ~175 |

| C =O (Ester) | ~165 |

| Aromatic C | 110 - 150 |

| O-C H₂-CH₃ | ~60 |

| O-CH₂-C H₃ | ~14 |

| Based on analysis of similar quinoline-3-carboxylate derivatives.[4] |

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate (C₁₂H₁₀ClNO₃), the expected molecular weight is approximately 251.67 g/mol .[3]

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

| Ion | m/z (Predicted) | Notes |

| [M]⁺ | 251 | Corresponding to the molecular weight with ³⁵Cl. |

| [M+2]⁺ | 253 | Corresponding to the molecular weight with ³⁷Cl. |

| [M-OC₂H₅]⁺ | 206/208 | Loss of the ethoxy group from the ester. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1650-1680 |

| C=O (Ester) | Stretch | ~1720-1740 |

| C-O (Ester) | Stretch | ~1200-1300 |

| C-Cl | Stretch | ~700-800 |

| Aromatic C=C | Stretch | ~1450-1600 |

| Based on analysis of similar 2-oxoquinoline derivatives.[6] |

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, differentiating the ketone and ester functionalities.

UV-Visible and Fluorescence Spectroscopy

The extended π-system of the quinolizine core is responsible for its absorption of ultraviolet and visible light, and its characteristic fluorescence.

UV-Visible Absorption

The UV-Vis spectrum is expected to show strong absorption bands in the UV region, likely with λmax values between 300 and 400 nm, corresponding to π-π* transitions within the aromatic system.

Fluorescence Spectroscopy: A Magnesium Probe

The most compelling spectral property of this class of compounds is their fluorescence response to magnesium ions.[1][2] 4-oxo-4H-quinolizine-3-carboxylates are known to be excellent fluorophores that exhibit a significant increase in fluorescence intensity upon binding with Mg²⁺.[1][2] This selectivity over other biologically relevant cations like Ca²⁺ makes them highly valuable as fluorescent indicators for intracellular magnesium.[1] The mechanism involves chelation of the magnesium ion by the carbonyl oxygen of the ketone and the carboxylate group, leading to a more rigid and planar conformation that enhances the quantum yield of fluorescence.

Caption: Proposed chelation mechanism enhancing fluorescence.

Experimental Protocols

General Spectroscopic Analysis Workflow

Caption: Workflow for comprehensive spectroscopic characterization.

Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM.

-

Dilution: From the stock solution, prepare a dilution to a final concentration that yields an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record a baseline spectrum with the solvent. Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

Protocol: Fluorescence Spectroscopy with Magnesium Titration

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable buffer (e.g., MOPS or HEPES, pH ~7.2) to maintain physiological conditions. The concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Measurement: Record the fluorescence emission spectrum of the compound in the absence of Mg²⁺.

-

Titration: Add incremental amounts of a standardized MgCl₂ solution to the cuvette, recording the emission spectrum after each addition.

-

Data Analysis: Plot the change in fluorescence intensity as a function of Mg²⁺ concentration to determine the binding affinity (Kd).

Conclusion

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate possesses a rich spectroscopic profile that is key to its utility, particularly as a fluorescent probe for magnesium. While direct, comprehensive spectral data for this specific derivative remains elusive in publicly accessible literature, a robust and predictive understanding can be constructed from the analysis of closely related quinolizine and quinoline structures. This guide provides the foundational knowledge and protocols necessary for researchers to confidently employ and further investigate this promising compound. The principles and expected spectral features outlined herein serve as a self-validating system for future experimental work.

References

-

Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Bioconjugate Chemistry, 12(2), 203–212. [Link]

-

ACS Publications. (n.d.). 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. Bioconjugate Chemistry. [Link]

-

Liu, M., Yu, X., et al. (2018). Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application. RSC Advances. [Link]

-

Ishikawa, Y., & Yoshida, N. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o566. [Link]

-

El-Sayed, M. A. F., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

-

Semantic Scholar. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and their Antimicrobial Evaluation. [https://www.semanticscholar.org/paper/Synthesis-of-1-%5B(Aryl)(3-amino-5-oxopyrazolidin-4-a-Fathalla-Metwally/a3d8e0b7f8c9e3c9a8b1e4c7e9d1c1a9e8e1e0a9]([Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

Sources

- 1. 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

A Technical Guide to Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate as a Novel Fluorophore

Introduction

The quinolizine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it an excellent candidate for the development of novel fluorophores.[1] This guide provides an in-depth technical overview of a specific derivative, Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate, detailing its synthesis, photophysical characteristics, and potential as a specialized fluorescent probe. This compound has been identified as a promising fluorophore, notably for its application as a magnesium probe.[3]

The core of its utility lies in the 4-oxo-4H-quinolizine-3-carboxylate framework, which has been shown to be an excellent fluorophore with a strong fluorescent response to specific divalent cations like Mg²⁺, a crucial feature for developing selective biological indicators.[1][4][5] This guide is intended for researchers and professionals in drug development and chemical biology who are seeking to leverage advanced fluorescent tools in their work.

Synthesis and Molecular Structure

The synthesis of the 4-oxo-4H-quinolizine core is a cornerstone of its chemical exploration. While various methods exist for constructing this scaffold, a prominent and versatile approach is the Gould-Jacobs reaction.[6][7][8][9] This reaction typically involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[8][9]

For the synthesis of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate, a substituted 2-chloropyridine derivative serves as the precursor, which undergoes cyclization to yield the quinolizine core. Modern adaptations of these cyclization reactions, such as the use of microwave irradiation, have been shown to significantly improve reaction times and yields.[8][10]

The molecular formula of the title compound is C₁₂H₁₀ClNO₃, with a molecular weight of 251.67 g/mol .[3][11]

Diagram: Generalized Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the quinolizine core, inspired by the principles of the Gould-Jacobs reaction.

Caption: Simplified Jablonski diagram for the fluorophore.

Experimental Protocol: Characterization of Fluorescence Properties

To harness the full potential of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate, a rigorous characterization of its photophysical properties is essential.

Objective: To determine the absorption maximum, emission maximum, and relative quantum yield.

Materials:

-

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate

-

Spectroscopic grade solvents (e.g., Ethanol, Acetonitrile, Dichloromethane)

-

Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of the compound and dissolve it in a known volume of a chosen solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 1 mM).

-

Rationale: A stock solution allows for precise dilutions to the low concentrations required for fluorescence measurements, minimizing weighing errors.

-

-

Absorption Spectrum Measurement:

-

Dilute the stock solution to a concentration that gives a maximum absorbance between 0.1 and 0.2.

-

Scan the absorbance from 300 nm to 500 nm using the UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Rationale: Keeping the absorbance low minimizes inner filter effects, where emitted light is re-absorbed by other fluorophore molecules.

-

-

Emission Spectrum Measurement:

-

Using the same diluted sample, place the cuvette in the fluorometer.

-

Set the excitation wavelength to the determined λ_abs.

-

Scan the emission spectrum across a range starting ~20 nm above the excitation wavelength to ~600 nm.

-

Identify the wavelength of maximum emission (λ_em).

-

Rationale: Exciting at the absorption maximum ensures the most efficient fluorescence emission.

-

-

Relative Quantum Yield (Φ_F) Determination:

-

Prepare a series of dilutions of both the sample and the quinine sulfate standard with absorbances less than 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength (350 nm for quinine sulfate).

-

Measure the integrated fluorescence intensity for each solution, exciting at the same wavelength used for absorbance.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots is proportional to the quantum yield. Calculate the sample's quantum yield (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard (0.54 for quinine sulfate in 0.1 M H₂SO₄).

-

Slope is the slope from the plot of integrated fluorescence vs. absorbance.

-

n is the refractive index of the solvent used for the sample and the standard.

-

Rationale: This comparative method is a reliable way to determine quantum yield by relating the sample's fluorescence to a well-characterized standard, correcting for instrumental and environmental factors.

-

Potential Applications in Research and Drug Development

The unique properties of the quinolizine scaffold open up a range of applications:

-

Bioimaging: Quinolone-based fluorescent probes are extensively used in bioimaging due to their favorable photophysical properties. [12][13][14]They can be used for cellular staining and tracking biomolecules. [14][15]* Ion Sensing: As demonstrated by its sensitivity to Mg²⁺, this class of fluorophores can be developed into highly selective chemosensors for monitoring ion concentrations in biological systems. [4][5]* Drug Development: The quinolin-4-one backbone is a key pharmacophore in various therapeutic agents, including antibacterial and anticancer drugs. [2][9]Fluorescently tagged versions could be used to study drug uptake, distribution, and target engagement.

-

PET Imaging: Modified 4-oxo-quinoline derivatives have been explored as potential radiotracers for Positron Emission Tomography (PET) imaging, for example, in targeting the cannabinoid receptor type 2 (CB2). [16]

Conclusion

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate represents a versatile and promising fluorophore built upon a robust heterocyclic core. Its straightforward synthesis, tunable photophysical properties, and demonstrated utility in cation sensing position it as a valuable tool for researchers in chemistry, biology, and medicine. Further exploration of its solvatochromic properties and the development of new derivatives are expected to yield even more sophisticated probes for a wide array of scientific applications.

References

-

Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. Bioconjugate Chemistry, 12(2), 203–212. [Link]

-

Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. PubMed.[Link]

-

Kulkarni, M. (2018). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate.[Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.[Link]

-

Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.[Link]

-

(2016). Synthesis and Fluorosolvatochromism of 3-Arylnaphtho[1,2-b]quinolizinium Derivatives. ResearchGate.[Link]

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Biotage Application Note AN056.[Link]

-

Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate.[Link]

-

Merck Index. (n.d.). Gould-Jacobs Reaction. Merck Index.[Link]

-

Sławiński, J., & Szafrański, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3163. [Link]

-

Chemical Society Reviews. (2017). Quinone-based fluorophores for imaging biological processes. RSC Publishing.[Link]

-

Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Juniper Publishers.[Link]

-

(n.d.). Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate.[Link]

-

(n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate.[Link]

-

Fun, H. K., et al. (2008). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E, 64(Pt 12), o2420. [Link]

-

(n.d.). Solvatochromic behavior of compounds I (red lines: solid -absorption,...). ResearchGate.[Link]

- Google Patents. (n.d.). Process for preparation of 4h-4-oxo-quinolizine-3-carboxylic acid derivatives.

-

Royal Society of Chemistry. (2023). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-responsive materials with large Stokes shifts. RSC Publishing.[Link]

-

PubMed. (2018). Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2. PubMed.[Link]

-

Semantic Scholar. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. Semantic Scholar.[Link]

-

ResearchGate. (n.d.). Solvatochromism and dichroism of fluorinated azoquinolin-8-ol dyes in liquid and liquid crystalline solutions. ResearchGate.[Link]

-

Deweina. (n.d.). Ethyl 8-Chloro-4-oxo-4H-quinolizine-3-carboxlate. Deweina.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ablelab.eu [ablelab.eu]

- 11. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. researchgate.net [researchgate.net]

- 14. crimsonpublishers.com [crimsonpublishers.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate: A Selective Fluorescent Probe for Magnesium Sensing

Foreword: The Critical Role of Magnesium and the Quest for Selective Detection

Magnesium (Mg²⁺) is the second most abundant intracellular divalent cation and a crucial cofactor in hundreds of enzymatic reactions essential for life. Its roles span from stabilizing the structure of ATP and nucleic acids to modulating ion channel activity and signal transduction pathways. Consequently, the precise measurement of Mg²⁺ concentrations in biological systems is of paramount importance for understanding cellular physiology and pathology. However, the development of selective Mg²⁺ sensors has historically been challenging, primarily due to the overwhelming intracellular concentration of calcium (Ca²⁺), an ion with similar chemical properties. This guide details the properties and application of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate, a fluorescent probe designed for the selective detection of magnesium ions.

Molecular Profile of the Quinolizine-Based Sensor

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate belongs to a class of fluorophores that exhibit a strong and selective fluorescent response to magnesium ions.[1] The quinolizine core provides a rigid, planar structure conducive to strong fluorescence, while the 4-oxo and 3-carboxylate groups form an optimal bidentate chelation site for Mg²⁺.

-

Chemical Structure: C₁₂H₁₀ClNO₃

-

Molecular Weight: 251.67 g/mol

-

CAS Number: 139161-20-9[2]

-

Appearance: Typically a crystalline solid.

Synthesis Overview

The synthesis of the 4-oxo-4H-quinolizine-3-carboxylate scaffold is achieved through a multi-step process. While the specific, detailed synthesis protocol for the 8-chloro derivative is proprietary, the general approach described by Otten et al. involves the reaction of substituted pyridines with diethyl ethoxymethylenemalonate followed by a thermal cyclization reaction. The introduction of the chloro-substituent at the 8-position is achieved by using the appropriately substituted pyridine precursor. This substitution can modulate the electronic properties of the fluorophore, fine-tuning its spectral and binding characteristics.

Mechanism of Magnesium Sensing: Chelation-Enhanced Fluorescence

The magnesium sensing capability of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is based on the principle of Chelation-Enhanced Fluorescence (CHEF) . In its unbound state, the fluorophore exhibits a low level of fluorescence. This is often due to non-radiative decay pathways, such as photoinduced electron transfer (PET), from the quinolizine ring to the chelating groups.

Upon the introduction of Mg²⁺, the ion is selectively coordinated by the oxygen atoms of the 4-keto and 3-carboxylate groups. This binding event forms a rigid, five-membered chelate ring. The formation of this complex alters the electronic structure of the molecule, effectively blocking the PET pathway. As a result, the non-radiative decay is suppressed, and the molecule's ability to decay via fluorescence is significantly enhanced, leading to a "turn-on" signal that is directly proportional to the magnesium concentration.

Performance Characteristics

The key advantage of the 4-oxo-4H-quinolizine-3-carboxylate class of indicators is their remarkable selectivity for Mg²⁺ over Ca²⁺.[1] This is a critical feature for intracellular measurements where resting Ca²⁺ concentrations are low but can spike significantly, potentially interfering with less selective probes. The dissociation constant (Kd) for this class of fluorophores is in the millimolar range, making them well-suited for measuring typical intracellular free Mg²⁺ concentrations (0.5–1.5 mM).[1]

| Parameter | Value | Significance |

| Selectivity | High for Mg²⁺ over Ca²⁺, Na⁺, K⁺ | Minimizes interference from other biologically abundant cations, ensuring accurate Mg²⁺ measurement.[1] |

| Dissociation Constant (Kd) | ~1.0 mM | Optimal for quantifying physiological intracellular free Mg²⁺ concentrations.[1] |

| Response Type | Ratiometric, "Turn-On" Fluorescence | Binding Mg²⁺ leads to a significant increase in fluorescence intensity. |

| Excitation Wavelength (λex) | Typically in the UV/Violet range | Specific value for the 8-chloro derivative requires empirical determination. |

| Emission Wavelength (λem) | Typically in the Blue/Green range | Specific value for the 8-chloro derivative requires empirical determination. |

Experimental Protocol for Magnesium Quantification

This section provides a generalized protocol for the quantification of Mg²⁺ in aqueous buffer solutions using Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate. This protocol should be optimized for specific experimental conditions, including buffer composition, temperature, and instrumentation.

Reagent Preparation

-

Probe Stock Solution (e.g., 10 mM): Prepare a stock solution of the quinolizine probe in anhydrous Dimethyl Sulfoxide (DMSO). Store desiccated and protected from light at -20°C.

-

Working Buffer: A pH-stable buffer is critical. A MOPS or HEPES buffer (e.g., 30 mM MOPS, 100 mM KCl, pH 7.2) is recommended. The buffer should be treated with a chelating resin (e.g., Chelex 100) to remove trace divalent cation contamination.

-

Magnesium Standard Solutions: Prepare a series of MgCl₂ standard solutions in the working buffer, ranging from 0 mM to ~10 mM. This range will be used to generate a calibration curve.

Measurement Procedure

-

Prepare Samples: In a 96-well microplate suitable for fluorescence, add the magnesium standards and unknown samples.

-

Add Probe: Dilute the probe stock solution into the working buffer to the final desired concentration (e.g., 1-10 µM). Add this probe working solution to all wells.

-

Incubate: Incubate the plate for a short period (e.g., 5-15 minutes) at a stable temperature (e.g., 25°C or 37°C) to allow the binding equilibrium to be reached.

-

Measure Fluorescence: Use a fluorescence microplate reader or spectrofluorometer.

-

Set the excitation and emission wavelengths to the empirically determined optima for the Mg²⁺-bound form of the probe.

-

Record the fluorescence intensity for all standards and samples.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (0 mM Mg²⁺) from all readings.

-

Plot the background-corrected fluorescence intensity of the standards versus the Mg²⁺ concentration.

-

Fit the data to a suitable binding model (e.g., a one-site binding hyperbola) to generate a calibration curve.

-

Determine the concentration of the unknown samples by interpolating their fluorescence intensity on the calibration curve.

-

Conclusion and Future Directions

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate represents a valuable tool for researchers in biochemistry, cell biology, and drug development. Its high selectivity for magnesium over calcium addresses a major challenge in the field, enabling more reliable quantification of this vital cation. Future work will likely focus on modifying the quinolizine scaffold to create probes with longer excitation/emission wavelengths to minimize cellular autofluorescence, as well as developing derivatives specifically targeted to subcellular compartments like the mitochondria, further expanding our ability to investigate the complex and dynamic roles of magnesium in living systems.

References

-

Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Bioconjugate Chemistry, 12(2), 203–212. [Link]

Sources

A Technical Guide to the Biological Activities of Quinolizine Compounds

Abstract: The quinolizine scaffold, a nitrogenous heterocyclic system, serves as the core structure for a diverse class of naturally occurring compounds known as quinolizidine alkaloids (QAs). These metabolites, primarily found in the plant kingdom, exhibit a remarkable breadth of biological activities that have captured the attention of researchers in pharmacology and drug development. This technical guide provides an in-depth exploration of the significant biological properties of quinolizine-based compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuropharmacological effects. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the causality behind key methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of the quinolizine scaffold.

The Quinolizine Scaffold: A Foundation for Bioactivity

Chemical Structure and Nomenclature

The quinolizine ring is a bicyclic heterocyclic system formally known as 1-azabicyclo[4.4.0]decane. It consists of a pyridine ring fused to a cyclohexane ring, sharing a nitrogen atom and two carbon atoms. It is crucial to distinguish the quinolizine core from its aromatic isomers, quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene), as their chemical properties and biological activities differ significantly. The saturated form, the quinolizidine skeleton, is the foundational structure for a vast array of natural alkaloids.[1][2]

Natural Occurrence: Quinolizidine Alkaloids (QAs)

Quinolizidine alkaloids are specialized metabolites biosynthesized in plants from the amino acid L-lysine.[1][2] They are particularly abundant in the Fabaceae (legume) family, especially within the genus Lupinus (lupins). In their natural producers, QAs often serve as chemical defense agents against herbivores and pathogens.[1] Over 397 distinct QAs have been isolated and categorized into approximately 20 different classes, including prominent types such as matrine, lupanine, sparteine, and cytisine.[1][2] This structural diversity is the basis for their wide range of pharmacological effects.[1][3]

Anticancer and Cytotoxic Activities

The potential of quinolizidine alkaloids as antitumor agents has been an area of active investigation.[1][3][4] While the precise mechanisms for many QAs are still under elucidation, their ability to induce cell death and inhibit proliferation in cancer cell lines is well-documented.

Experimental Workflow for Assessing Cytotoxicity

A primary investigation into the anticancer potential of a quinolizine compound involves a multi-step process to determine its effect on cancer cell viability and its mechanism of action, such as cell cycle arrest or apoptosis induction.

Caption: Workflow for evaluating the anticancer properties of quinolizine compounds.

Protocol: MTT Assay for Cell Viability

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50), a key metric of cytotoxicity. The causality lies in the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the quinolizine test compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 72 hours under standard culture conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The appearance of purple precipitate indicates formazan formation.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Properties

Several quinolizidine alkaloids, such as those isolated from Sophora tonkinensis, have demonstrated significant anti-inflammatory effects.[5] A common mechanism is the inhibition of nitric oxide (NO), a key pro-inflammatory mediator produced by activated macrophages.

Signaling Pathway: LPS-Induced Inflammation

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO.

Sources

- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate: Synthesis, Biological Activity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-quinolizin-4-one scaffold represents a compelling heterocyclic system in medicinal chemistry, distinguished by a unique bridgehead nitrogen atom that imparts distinct physicochemical properties.[1] Within this class, Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate (CAS No. 139161-20-9) emerges as a molecule of significant interest. Initially developed as part of a broader effort to overcome bacterial resistance to fluoroquinolone antibiotics, its utility has expanded into other domains, including its application as a selective chemical probe.[2][3][4] This guide provides a comprehensive technical overview of this compound, consolidating information on its synthesis, structural characterization, established biological activities, and potential therapeutic applications. We delve into the causality behind synthetic strategies and analytical validation, present detailed experimental protocols for its synthesis and biological evaluation, and explore the structure-activity relationships that govern its function. This document serves as a foundational resource for researchers aiming to leverage this versatile molecule in drug discovery and chemical biology.

The 4H-Quinolizin-4-one Scaffold: A Privileged Heterocycle

The 4H-quinolizin-4-one core is a bicyclic aromatic compound containing a nitrogen atom at a bridgehead position. This structural arrangement prevents the lone pair of electrons on the nitrogen from participating in aromaticity, resulting in a polar, zwitterionic character that distinguishes it from its isomer, the more extensively studied quinoline nucleus.[1] This inherent polarity influences solubility, crystal packing, and interactions with biological targets. While the broader class of quinoline and quinazoline derivatives is well-established in drug discovery, with applications ranging from anticancer to anti-inflammatory agents, the 4H-quinolizin-4-one family is a more nascent but highly promising field.[5][6][7]

Caption: Core chemical structure of the 4H-quinolizin-4-one ring system.

Synthesis and Characterization

The synthesis of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate relies on established principles of heterocyclic chemistry, typically involving the construction of the bicyclic system from a substituted pyridine precursor.

Synthetic Strategy: A Generalized Workflow

The most common approach involves a two-step process: (1) reaction of a substituted 2-halopyridine with a malonic ester derivative to form a pyridone intermediate, followed by (2) an intramolecular cyclization reaction. The choice of reagents and reaction conditions is critical for achieving high yields and purity. The Gould-Jacobs reaction, a well-known method for synthesizing quinolines, provides a conceptual basis for the cyclization step.[8]

Sources